Itk antagonist -

Itk antagonist

Catalog Number: EVT-12558567
CAS Number:
Molecular Formula: C26H34N6O2S
Molecular Weight: 494.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Interleukin-2 inducible T cell kinase, commonly referred to as Itk, is a member of the Tec family of non-receptor protein tyrosine kinases. It plays a crucial role in T cell signaling, particularly in the activation and differentiation of T cells. The development of Itk antagonists has garnered attention due to their potential therapeutic applications in treating autoimmune diseases and certain types of cancer. These antagonists function by inhibiting the kinase activity of Itk, thereby modulating immune responses.

Source and Classification

Itk antagonists can be classified based on their chemical structure and mechanism of action. They include various small molecules, such as aminopyrazoles, benzimidazoles, and pyrimidine derivatives. Research has identified several potent inhibitors that selectively target Itk while minimizing off-target effects on other kinases, which is critical for reducing potential side effects in therapeutic applications .

Synthesis Analysis

Methods

The synthesis of Itk antagonists typically involves organic synthesis techniques that allow for the modification of core structures to enhance potency and selectivity. For instance, the synthesis of aminopyrazole-based inhibitors involves multiple steps including:

  1. Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines or hydrazones.
  2. Functionalization: Subsequent steps may involve introducing substituents at specific positions on the pyrazole to optimize binding affinity to the Itk active site.
  3. Purification: Compounds are usually purified using chromatography techniques to isolate the desired product from by-products.

Technical Details

For example, the synthesis of a specific Itk inhibitor involved using a combination of solid-phase synthesis and solution-phase reactions to construct complex molecular architectures . Techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of Itk antagonists often features a core scaffold that interacts with the ATP-binding site of the kinase. For instance, aminopyrazole derivatives typically exhibit a three-point binding motif within the hinge region of Itk, which is crucial for their inhibitory activity .

Data

Crystallographic studies have provided detailed insights into the binding interactions between Itk and its inhibitors. For example, X-ray crystallography has revealed how specific substituents on the inhibitor enhance selectivity by fitting snugly into the active site while avoiding steric clashes with surrounding residues .

Chemical Reactions Analysis

Reactions

The mechanism by which Itk antagonists inhibit kinase activity typically involves competitive inhibition where these compounds bind reversibly or irreversibly to the ATP-binding site. Studies have shown that some inhibitors form covalent bonds with specific cysteine residues in the active site, leading to irreversible inhibition .

Technical Details

Kinetic assays are often employed to characterize these interactions quantitatively. For instance, assays measuring changes in fluorescence resonance energy transfer can provide real-time data on binding kinetics and inhibitor efficacy against Itk compared to other kinases .

Mechanism of Action

The primary mechanism by which Itk antagonists exert their effects is through inhibition of phosphorylation events crucial for T cell activation. By blocking the catalytic activity of Itk, these inhibitors disrupt downstream signaling pathways that lead to T cell proliferation and cytokine production.

Process and Data

Inhibition studies have demonstrated that certain compounds can achieve over 100-fold selectivity for Itk compared to other kinases such as Bruton’s tyrosine kinase (Btk) and epidermal growth factor receptor (EGFR). This selectivity is vital for minimizing adverse effects associated with broader kinase inhibition .

Physical and Chemical Properties Analysis

Physical Properties

Itk antagonists generally exhibit moderate solubility in organic solvents and variable solubility in aqueous environments depending on their functional groups. Melting points can vary widely based on molecular structure.

Chemical Properties

Chemical stability is an important consideration during development; many compounds are designed to resist metabolic degradation while maintaining sufficient reactivity for target binding. The pKa values can influence solubility and bioavailability, affecting how these compounds are formulated for therapeutic use.

Relevant Data or Analyses

Data from pharmacokinetic studies indicate that modifications aimed at increasing lipophilicity can enhance cellular uptake but may also affect selectivity profiles .

Applications

The primary applications of Itk antagonists lie in immunology and oncology. These compounds are being investigated for their potential to treat autoimmune diseases such as rheumatoid arthritis and lupus by modulating T cell responses. Additionally, their ability to inhibit tumor-associated T cell activation makes them candidates for cancer immunotherapy strategies aimed at rebalancing immune responses against tumors.

Introduction to Itk Kinase Biology and Therapeutic Targeting Rationale

Role of Interleukin-2-Inducible T-Cell Kinase (Itk) in Immune Signaling Cascades

Interleukin-2-inducible T-cell kinase (Itk) is a non-receptor tyrosine kinase belonging to the Tec family, predominantly expressed in T lymphocytes, natural killer (NK) cells, and mast cells. Structurally, Itk consists of five domains: an N-terminal pleckstrin homology (PH) domain that binds phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a Tec homology (TH) domain with a proline-rich region (PRR), Src homology 3 (SH3) and SH2 domains that mediate protein-protein interactions, and a C-terminal catalytic (SH1) kinase domain [1] [4]. Itk activation initiates upon T-cell receptor (TCR) engagement, where PI3K-generated PIP3 recruits Itk to the plasma membrane. Subsequent phosphorylation by Lck kinase (at Y511) induces conformational changes that release autoinhibitory constraints, enabling full kinase activity [1] [2].

Table 1: Structural and Functional Domains of Itk

DomainFunctionBinding Partner
PHMembrane recruitmentPIP3
TH (PRR)AutoinhibitionSH3 domain
SH3Protein interactionsProline-rich motifs
SH2Phosphotyrosine bindingpY145 of SLP-76
SH1Catalytic activityPLCγ1, substrates

Itk as a Regulator of T-Cell Receptor (TCR) and Chemokine Receptor Pathways

Itk serves as a critical amplifier of TCR signaling cascades:

  • PLCγ1 Activation: Activated Itk phosphorylates phospholipase C gamma 1 (PLCγ1), triggering hydrolysis of PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). This drives calcium flux, NFAT/NF-κB nuclear translocation, and protein kinase C (PKC) activation [1] [4].
  • T-Helper Cell Differentiation: Itk deficiency skews responses toward Th1 while impairing Th2, Th9, and Th17 lineages. Itk−/− CD4+ T cells show reduced IL-4, IL-5, IL-13, IL-9, and IL-17A production due to disrupted calcium-dependent transcription factor activation [2] [4] [5].
  • Chemokine Responses: Itk integrates signals from chemokine receptors (e.g., CXCR4) to regulate actin polymerization, adhesion, and T-cell migration through Vav1/Rac1 pathways [1] [4].
  • Memory T-Cell Development: Reduced Itk signaling enhances memory CD8+ T-cell formation during bacterial infection by elevating Eomesodermin and IL-7Rα expression [8].

Table 2: Itk-Dependent T-Cell Subsets and Functional Outcomes

T-Cell SubsetKey Cytokines/Transcription FactorsConsequence of Itk Inhibition
Th2IL-4, IL-5, IL-13, GATA3Suppression
Th9IL-9, IRF4Ablation
Th17IL-17A, RORγTReduction
CD8+ MemoryEomes, IL-7RαExpansion

Rationale for Targeted Inhibition in Immune-Mediated Disorders and Oncogenesis

Dysregulated Itk activity contributes to pathogenic states through two primary mechanisms:

  • Autoimmunity/Allergy: Itk promotes Th2/Th17-driven inflammation in asthma, atopic dermatitis, and lupus. Patients with active systemic lupus erythematosus (SLE) exhibit elevated phosphorylated Itk+ CD4+ T cells correlating with disease severity and IL-17/IL-21 levels [7]. Itk−/− mice show attenuated airway hyperreactivity and dermatitis models [2] [4].
  • Oncogenesis: Angioimmunoblastic T-cell lymphoma (AITL) exhibits constitutive TCR pathway activation. >50% of AITL patients express phosphorylated Itk, associating with lower complete response rates (20% vs. 75%) and shorter progression-free survival (5.17 vs. 25.1 months) [6]. Itk-SYK fusion proteins drive antigen-independent proliferation in peripheral T-cell lymphomas (PTCL) [6].
  • Infectious Disease Modulation: Itk deficiency impairs control of Mycobacterium tuberculosis by reducing IL-17A+ γδ T cells in lungs [5], but enhances clearance of Th2-tropic parasites (e.g., Leishmania major) via augmented Th1 responses [4] [8].

Properties

Product Name

Itk antagonist

IUPAC Name

N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-(2-hydroxy-2-methylpropyl)benzimidazol-2-yl]-5-(1H-pyrazol-4-yl)thiophene-2-carboxamide

Molecular Formula

C26H34N6O2S

Molecular Weight

494.7 g/mol

InChI

InChI=1S/C26H34N6O2S/c1-16(25(2,3)4)27-12-17-7-8-20-19(11-17)30-24(32(20)15-26(5,6)34)31-23(33)22-10-9-21(35-22)18-13-28-29-14-18/h7-11,13-14,16,27,34H,12,15H2,1-6H3,(H,28,29)(H,30,31,33)/t16-/m0/s1

InChI Key

MUAICZWSFWUFNA-INIZCTEOSA-N

Canonical SMILES

CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C4=CNN=C4)CC(C)(C)O

Isomeric SMILES

C[C@@H](C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C4=CNN=C4)CC(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.